molecular formula C70H102N18O14S B138825 Substance P, BPA(8)- CAS No. 130409-05-1

Substance P, BPA(8)-

Cat. No.: B138825
CAS No.: 130409-05-1
M. Wt: 1451.7 g/mol
InChI Key: ZQMKXQSZKNGIBC-CXLWOFLVSA-N
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Description

Substance P, BPA(8)- is a synthetic compound that combines the properties of Substance P, a neuropeptide involved in various physiological processes, and Bisphenol A, a chemical compound used in the production of plastics and resins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Substance P, BPA(8)- involves the condensation reaction of phenol and acetone in the presence of an acid catalyst to produce Bisphenol A. This is followed by the incorporation of Substance P through a series of peptide coupling reactions. The reaction conditions typically involve:

    Temperature: 50-70°C

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid

    Solvents: Organic solvents like dichloromethane or tetrahydrofuran

Industrial Production Methods

On an industrial scale, the production of Bisphenol A is achieved through the condensation of phenol and acetone. The process is optimized for high yield and purity, involving continuous flow reactors and stringent quality control measures. The incorporation of Substance P is done through automated peptide synthesizers, ensuring precision and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Substance P, BPA(8)- undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents like hydrogen peroxide, the phenolic groups in Bisphenol A can be oxidized to quinones.

    Reduction: Reducing agents such as sodium borohydride can reduce the carbonyl groups in Bisphenol A to alcohols.

    Substitution: Halogenation reactions can occur with reagents like bromine or chlorine, substituting hydrogen atoms on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Halogenating Agents: Bromine, chlorine

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

Substance P, BPA(8)- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of phenolic and peptide groups.

    Biology: Investigated for its role in modulating neurotransmission and inflammatory responses.

    Medicine: Explored for potential therapeutic applications in pain management and neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of Substance P, BPA(8)- involves its interaction with specific receptors and molecular targets:

    Neurokinin Receptors: Substance P binds to neurokinin receptors, modulating pain perception and inflammatory responses.

    Estrogen Receptors: Bisphenol A exhibits weak estrogenic activity, binding to estrogen receptors and influencing hormonal pathways.

    Signal Transduction Pathways: Activation of various intracellular signaling cascades, including the MAPK and NF-κB pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol F: Similar to Bisphenol A but with different substituents on the aromatic rings.

    Bisphenol S: Another analog of Bisphenol A, used as a substitute in some applications.

    Neurokinin A: A neuropeptide similar to Substance P, involved in similar physiological processes.

Uniqueness

Substance P, BPA(8)- is unique due to its dual functionality, combining the properties of a neuropeptide and a plasticizer. This hybrid nature allows it to be used in diverse applications, from medical research to industrial manufacturing, making it a versatile and valuable compound.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H102N18O14S/c1-41(2)37-51(64(97)81-47(60(75)93)31-36-103-3)80-58(91)40-79-61(94)52(39-43-23-25-45(26-24-43)59(92)44-17-8-5-9-18-44)85-65(98)53(38-42-15-6-4-7-16-42)86-63(96)48(27-29-56(73)89)82-62(95)49(28-30-57(74)90)83-66(99)55-22-14-35-88(55)69(102)50(20-10-11-32-71)84-67(100)54-21-13-34-87(54)68(101)46(72)19-12-33-78-70(76)77/h4-9,15-18,23-26,41,46-55H,10-14,19-22,27-40,71-72H2,1-3H3,(H2,73,89)(H2,74,90)(H2,75,93)(H,79,94)(H,80,91)(H,81,97)(H,82,95)(H,83,99)(H,84,100)(H,85,98)(H,86,96)(H4,76,77,78)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMKXQSZKNGIBC-CXLWOFLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H102N18O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156529
Record name Substance P, BPA(8)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1451.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130409-05-1
Record name Substance P, BPA(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130409051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Substance P, BPA(8)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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